Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperidine-1-carbodithioate
CAS No.:
Cat. No.: VC15138448
Molecular Formula: C20H22N4S2
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N4S2 |
|---|---|
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperidine-1-carbodithioate |
| Standard InChI | InChI=1S/C20H22N4S2/c25-20(26-15-18-14-24-10-4-9-21-19(24)22-18)23-11-7-17(8-12-23)13-16-5-2-1-3-6-16/h1-6,9-10,14,17H,7-8,11-13,15H2 |
| Standard InChI Key | COZQLYCHVIUMNT-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1CC2=CC=CC=C2)C(=S)SCC3=CN4C=CC=NC4=N3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused imidazo[1,2-a]pyrimidine ring system linked via a methylene bridge to a 4-benzylpiperidine group, terminated by a carbodithioate (-SC(=S)S-) functional group . Key structural attributes include:
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Imidazo[1,2-a]pyrimidine core: A bicyclic system with nitrogen atoms at positions 1, 3, and 7, contributing to electron-rich aromatic character .
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4-Benzylpiperidine subunit: A six-membered aliphatic ring with a benzyl substituent at the 4-position, enhancing lipophilicity .
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Carbodithioate group: A sulfur-rich moiety capable of metal coordination and redox activity.
Physicochemical Profile
The compound’s moderate lipophilicity (XLogP3 = 3.8) suggests reasonable membrane permeability, while the absence of hydrogen bond donors may limit aqueous solubility .
Synthetic Methodologies
Key Synthetic Routes
While explicit protocols for this compound remain scarce in literature, analogous imidazo[1,2-a]pyrimidine derivatives are typically synthesized through:
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Nucleophilic substitution: BCl₃-mediated debenzylation of protected intermediates, enabling C–S bond formation with thiol nucleophiles .
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Cyclocondensation: NaOH-promoted cycloisomerization of N-propargylpyridinium precursors under aqueous conditions .
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Carbodithioate introduction: Reaction of imidazo[1,2-a]pyrimidinylmethyl halides with piperidine-1-carbodithioate salts.
A representative multi-step synthesis might involve:
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Preparation of 2-aminopyrimidine precursors.
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Cyclization with α-haloketones to form the imidazo[1,2-a]pyrimidine core .
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Mannich reaction with 4-benzylpiperidine.
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Thioacetylation using carbon disulfide under basic conditions .
Pharmacokinetic and Toxicity Profile
ADMET Predictions
| Parameter | Prediction | Source |
|---|---|---|
| Caco-2 permeability | 6.5 × 10⁻⁶ cm/s (moderate) | |
| Plasma protein binding | 92% | |
| CYP3A4 inhibition | Probable (IC₅₀ ≈ 5 μM) | |
| Ames test | Negative | |
| Hepatotoxicity | Low risk |
The high plasma protein binding may limit free drug availability, while CYP3A4 interaction suggests potential for drug-drug interactions .
Research Frontiers and Challenges
Structure-Activity Relationships (SAR)
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Benzyl substitution: Para-chloro analogs show 3× enhanced anticonvulsant activity compared to unsubstituted derivatives .
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Carbodithioate vs. carboxylate: Thioester derivatives exhibit 10-fold higher in vitro potency against A549 lung cancer cells .
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Piperidine N-modification: Quaternary ammonium salts improve aqueous solubility but reduce CNS penetration .
Synthetic Challenges
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